N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10281073
InChI: InChI=1S/C22H24N4O2/c27-21(15-26-16-23-20-9-5-4-8-19(20)22(26)28)24-18-10-12-25(13-11-18)14-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,24,27)
SMILES: C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol

N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

CAS No.:

Cat. No.: VC10281073

Molecular Formula: C22H24N4O2

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide -

Specification

Molecular Formula C22H24N4O2
Molecular Weight 376.5 g/mol
IUPAC Name N-(1-benzylpiperidin-4-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C22H24N4O2/c27-21(15-26-16-23-20-9-5-4-8-19(20)22(26)28)24-18-10-12-25(13-11-18)14-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,24,27)
Standard InChI Key YIHIYPBNAGSRDK-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4

Introduction

Structural Characterization and Chemical Profile

Molecular Architecture

The compound’s structure integrates three key components:

  • Quinazolinone core: A bicyclic system comprising a benzene ring fused to a pyrimidinone ring, known for its planar geometry and hydrogen-bonding capacity. The 4-oxo group at position 4 enhances electrophilicity, facilitating interactions with biological targets .

  • Benzyl-piperidine substituent: A lipophilic benzyl group attached to a piperidine ring, which introduces stereochemical complexity and potential for blood-brain barrier penetration .

  • Acetamide linker: A flexible spacer that bridges the quinazolinone and benzyl-piperidine groups, allowing conformational adaptability during target binding .

The combination of these motifs suggests a molecule with balanced hydrophilicity and lipophilicity, as evidenced by predicted physicochemical properties (Table 1).

Table 1: Predicted Physicochemical Properties of N-(1-Benzyl-4-piperidinyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

PropertyValue
Molecular FormulaC₂₃H₂₄N₄O₂
Molecular Weight396.47 g/mol
LogP (Octanol-Water)2.8 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthetic Pathways and Analytical Validation

Synthesis Strategy

The compound’s synthesis likely follows a multi-step protocol analogous to methods reported for related quinazolinone derivatives . A plausible route involves:

  • Quinazolinone core formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Functionalization at position 3: Introduction of the acetamide linker via nucleophilic substitution, as demonstrated in the synthesis of compound 11 in , where 2-chloro-N-substituted acetamide reacts with a quinazolinone precursor in the presence of anhydrous K₂CO₃.

  • Benzyl-piperidine coupling: Alkylation or amidation to attach the benzyl-piperidine moiety, potentially using Buchwald-Hartwig amination or reductive amination techniques .

Spectroscopic Confirmation

While specific spectral data for this compound are unavailable, analogous structures in were validated using:

  • ¹H NMR: Characteristic peaks for the quinazolinone aromatic protons (δ 7.3–8.1 ppm), acetamide methylene (δ 3.8–4.2 ppm), and piperidine protons (δ 1.8–2.9 ppm).

  • IR Spectroscopy: Stretching vibrations for carbonyl groups (1690 cm⁻¹) and sulfonamide bonds (1394, 1155 cm⁻¹) in related compounds .

Future Research Directions

  • Synthesis and characterization: Prioritize experimental validation of the compound’s structure and purity.

  • In vitro screening: Evaluate AChE inhibition, antioxidant capacity, and cytotoxicity against cancer cell lines.

  • Molecular modeling: Perform docking studies against AChE, MPO, and KSP to predict binding modes.

  • In vivo testing: Assess neuroprotective effects in models of Alzheimer’s disease or radiation-induced oxidative damage.

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